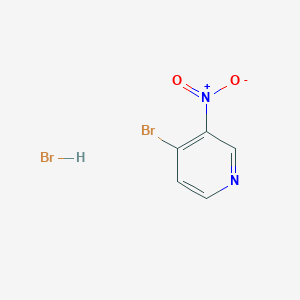
4-Bromo-3-nitropyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C5H4Br2N2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitropyridine hydrobromide typically involves the nitration of 4-bromopyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction. The resulting 4-Bromo-3-nitropyridine is then converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-nitropyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are common reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 4-Bromo-3-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-3-nitropyridine hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-nitropyridine hydrobromide depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
4-Bromo-2-nitropyridine: Similar in structure but with the nitro group at the 2-position.
3-Bromo-4-nitropyridine: The positions of the bromine and nitro groups are reversed.
4-Chloro-3-nitropyridine: The bromine atom is replaced with a chlorine atom.
Uniqueness: 4-Bromo-3-nitropyridine hydrobromide is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and potential applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Propiedades
IUPAC Name |
4-bromo-3-nitropyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2.BrH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGZNQXPZFPPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)
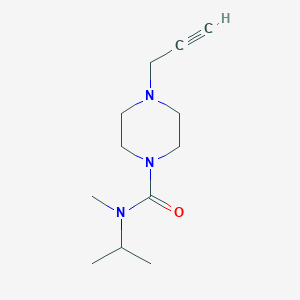
![N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2781544.png)
![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2781548.png)
![6-(4-Chlorophenyl)-2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2781549.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylacetamide](/img/structure/B2781551.png)
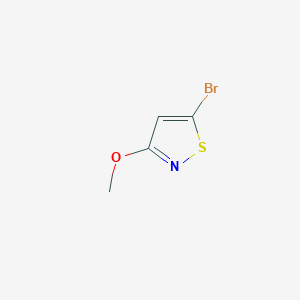
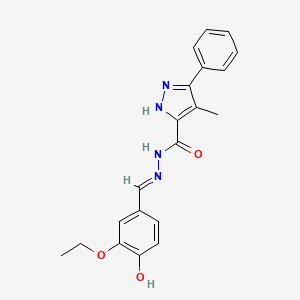
![N-(4-acetylphenyl)-2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2781554.png)
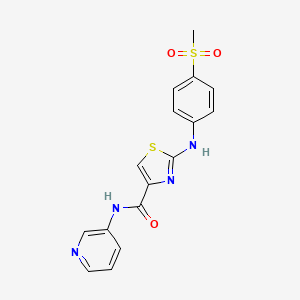
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)

![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)
